

Technical Guide: Spectroscopic and Synthetic Overview of 1-Benzyl-3-bromopyrrolidin-2-one

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Compound of Interest

Compound Name: 1-Benzyl-3-bromopyrrolidin-2-one

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Introduction

1-Benzyl-3-bromopyrrolidin-2-one (CAS No: 77868-84-9) is a halogenated lactam that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a reactive bromine atom on the pyrrolidinone core and a bulky N-benzyl protecting group, makes it a versatile building block for the synthesis of more complex heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The bromine atom at the C3 position provides a handle for various chemical transformations, including nucleophilic substitution and cross-coupling reactions.[1]

This technical guide provides a summary of the available physical and predicted spectroscopic data for **1-benzyl-3-bromopyrrolidin-2-one**. Due to a lack of publicly available experimental spectra, this document also outlines general protocols for its synthesis and spectroscopic characterization.

Physicochemical and Predicted Spectroscopic Data

The following tables summarize the known physical properties and predicted mass spectrometry data for **1-benzyl-3-bromopyrrolidin-2-one**.

Table 1: Physicochemical Properties



Property	Value	Reference
CAS Number	77868-84-9	[1]
Molecular Formula	C11H12BrNO	[1]
Molecular Weight	254.12 g/mol	[1]
Appearance	Solid	
Purity	≥97%	_

Table 2: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	254.01750
[M+Na] ⁺	275.99944
[M+K] ⁺	291.97338
[M+NH ₄] ⁺	271.04404

Expected Spectroscopic Characteristics

While specific experimental data is not available, the following characteristics can be anticipated based on the molecular structure.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group's aromatic protons, likely in the range of δ 7.0-7.5 ppm.[1] The protons on the pyrrolidinone ring would appear as more complex multiplets due to spin-spin coupling. The proton on the carbon bearing the bromine atom (C3) would be deshielded and thus shifted downfield compared to the other ring protons.[1] The benzylic methylene protons adjacent to the nitrogen would also exhibit a characteristic signal.
- ¹³C NMR: The carbon NMR spectrum would show signals for the eleven carbon atoms in the molecule. The carbonyl carbon (C2) would be found at the low-field end of the spectrum (typically δ 160-220 ppm). The aromatic carbons of the benzyl group would appear in the δ



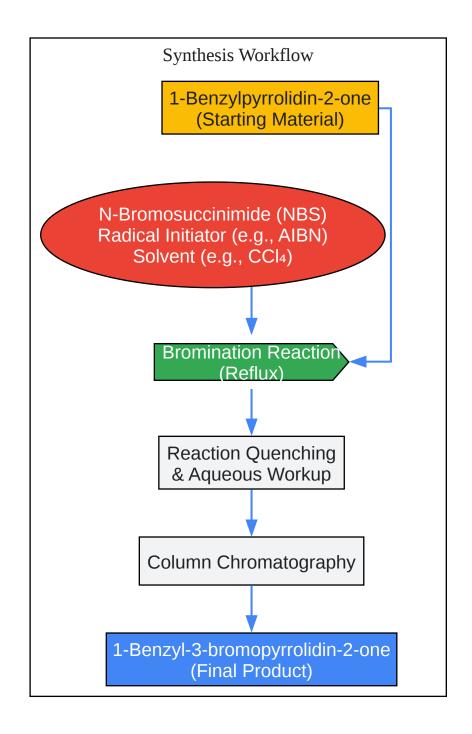
110-140 ppm region. The carbon attached to the bromine (C3) would be shifted downfield relative to the other sp³ hybridized ring carbons due to the electronegativity of the bromine atom.

• IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band characteristic of the lactam carbonyl group (C=O), typically in the range of 1650-1700 cm⁻¹. Other notable absorptions would include C-H stretching frequencies for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.

Synthesis and Characterization Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of **1-benzyl-3-bromopyrrolidin-2-one**.

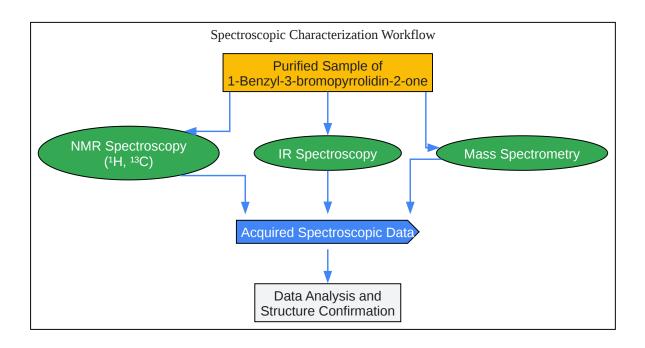




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Caption: Synthesis of 1-Benzyl-3-bromopyrrolidin-2-one.





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References

- 1. 1-Benzyl-3-bromopyrrolidin-2-one | 77868-84-9 | Benchchem [benchchem.com]
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